molecular formula C5H11ClN2O B12940583 (3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride

Cat. No.: B12940583
M. Wt: 150.61 g/mol
InChI Key: HWDJCLAPGZULCB-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidinone, a five-membered lactam, and contains both an amino group and a methyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a lactam precursor, followed by methylation and subsequent hydrochloride formation. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methyl group provides hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride
  • 5-Amino-pyrazoles
  • 3(5)-Aminopyrazoles

Uniqueness

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and a methyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

(3R,5R)-3-amino-5-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-3-2-4(6)5(8)7-3;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4-;/m1./s1

InChI Key

HWDJCLAPGZULCB-VKKIDBQXSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)N1)N.Cl

Canonical SMILES

CC1CC(C(=O)N1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.